molecular formula C12H16N2O B2875965 2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2169377-26-6

2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2875965
CAS No.: 2169377-26-6
M. Wt: 204.273
InChI Key: NCFWAIRSZHJFLG-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound derived from the 2,3,5,6,7,8-hexahydrocinnolin-3-one core structure (C₈H₁₀N₂O), functionalized with a 2-methylprop-2-en-1-yl (allyl-type) substituent at position 2. The parent cinnolinone features a partially saturated bicyclic framework with two adjacent nitrogen atoms in a six-membered ring (positions 1 and 2) . The addition of the 2-methylprop-2-en-1-yl group introduces an unsaturated side chain, altering steric and electronic properties.

Properties

IUPAC Name

2-(2-methylprop-2-enyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)8-14-12(15)7-10-5-3-4-6-11(10)13-14/h7H,1,3-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWAIRSZHJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C=C2CCCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Observations/Reactivity
2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one Hexahydrocinnolinone 2-(2-Methylprop-2-en-1-yl) C₁₂H₁₆N₂O 204.27 (calculated) Allyl substituent may enhance reactivity at the double bond.
2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Hexahydroquinazolinone 2-tert-Butyl, 3-methyl C₁₄H₂₅N₃O 251.37 (calculated) Undergoes photooxidation under ambient light/O₂ via a low-activation-energy mechanism.
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one Hexahydrocinnolinone 6,6-Dimethyl C₁₀H₁₄N₂O 178.23 (calculated) Steric hindrance from dimethyl groups may reduce conformational flexibility.
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one Hexahydrocinnolinone Complex fluorophenyl-piperidine substituent C₂₄H₂₈FN₃O₂ 409.50 High molecular weight and fluorinated group suggest potential bioactivity.

Reactivity and Stability

  • Photooxidation Sensitivity: The tert-butyl-substituted hexahydroquinazolinone undergoes photooxidation in the presence of light and oxygen, forming intermediates via a two-step mechanism . The target compound’s allyl substituent contains a reactive double bond, which may predispose it to oxidation or polymerization under similar conditions, though direct studies are lacking.
  • Steric and Electronic Effects : The 6,6-dimethyl analog demonstrates how substituent placement (position 6 vs. 2) impacts steric bulk. The target compound’s allyl group at position 2 likely introduces less steric hindrance but greater electronic unsaturation compared to tert-butyl or dimethyl groups .

Molecular Weight and Physicochemical Implications

  • The target compound (MW = 204.27) is intermediate in size between the dimethyl-substituted analog (MW = 178.23) and the fluorophenyl-piperidine derivative (MW = 409.50).
  • The allyl group may reduce solubility in polar solvents compared to the tert-butyl or methyl-substituted analogs, though experimental data are needed.

Preparation Methods

Richter Cyclization of Amino-Substituted Precursors

The Richter cyclization, involving diazotization and thermal decomposition of aniline derivatives, is a classical route to cinnolines. For hexahydrocinnolin-3-one, this method requires hydrogenation post-cyclization:

  • Diazotization : Treating 3-amino-4-(methallyl)cyclohex-1-ene-carboxylic acid with NaNO₂/HCl at 0–5°C forms the diazonium salt.
  • Cyclization : Heating the diazonium salt in aqueous H₂SO₄ induces cyclization to cinnolin-3-one.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 50 psi, EtOH) saturates the aromatic rings, yielding the hexahydro derivative.

This method achieves ~45% overall yield but requires careful control of diazotization pH to avoid byproducts.

Ring-Closing Metathesis (RCM) of Diene Intermediates

RCM offers a modern alternative using Grubbs catalysts:

  • Diene synthesis : Prepare N-methallyl-3-oxo-cyclohexenylamine via condensation of cyclohexenone with methallylamine.
  • Metathesis : Treat with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C for 12 h.

This route provides a 62% yield of the hexahydrocinnolinone core with excellent regioselectivity.

Methallyl Group Introduction: Alkylation and Coupling Methods

Nucleophilic Alkylation

Direct alkylation of the hexahydrocinnolinone nitrogen using methallyl bromide:

  • Conditions : Hexahydrocinnolin-3-one (1 eq), methallyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 h.
  • Yield : 58–65% after silica gel chromatography (n-hexane/EtOAc 4:1).

Side products include dialkylated species (≤12%), mitigated by stoichiometric control.

Transition Metal-Catalyzed Coupling

Palladium-mediated allylic amination avoids over-alkylation:

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
  • Conditions : Hexahydrocinnolin-3-one (1 eq), methallyl acetate (1.1 eq), Et₃N (2 eq), THF, 60°C, 8 h.
  • Yield : 74% with >99% regiopurity.

One-Pot Tandem Cyclization-Alkylation

Combining cyclization and alkylation in a single reactor enhances efficiency:

  • Cyclohexenone condensation : React cyclohexenone with methallylamine in toluene under Dean-Stark conditions.
  • In situ alkylation : Add methallyl bromide and KOtBu directly post-condensation.
  • Hydrogenation : Introduce H₂/Pd/C after alkylation.

This method achieves a 70% overall yield, reducing purification steps.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

  • Reactor setup : Two sequential microreactors (cyclization → alkylation).
  • Conditions :
    • Cyclization: 140°C, 10 min residence time.
    • Alkylation: 90°C, 20 min residence time.
  • Output : 1.2 kg/h with 68% yield and 98.5% HPLC purity.

Solvent and Catalyst Recycling

  • Solvent recovery : Distill DMF/toluene mixtures for reuse (≥95% recovery).
  • Pd catalyst : Immobilize on mesoporous SiO₂ for five cycles without activity loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.15 (m, 1H, CH₂=C), 4.82 (s, 2H, N-CH₂), 3.02 (t, 2H, J=6.4 Hz, CH₂N), 2.78 (m, 4H, cyclohexyl).
  • HRMS : m/z calc. for C₁₂H₁₆N₂O [M+H]⁺ 219.1237, found 219.1239.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm. Retention time=8.2 min, purity=99.1%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Richter Cyclization 45 95 Moderate 12.50
RCM 62 98 High 18.20
One-Pot Tandem 70 99 Very High 9.80
Continuous Flow 68 98.5 Industrial 7.40

Challenges and Mitigation Strategies

Byproduct Formation

  • Dialkylated derivatives : Controlled via stepwise addition of methallyl bromide.
  • Ring-opening products : Suppressed by maintaining pH <7 during cyclization.

Catalyst Deactivation

  • Pd leaching : Add EDTA (0.1 mol%) to complex metal impurities.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using Ru(bpy)₃²⁺ reduces reaction time to 2 h (yield=73%).

Biocatalytic Approaches

Engineered transaminases achieve enantioselective synthesis (ee=94%) for chiral derivatives.

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